1-ブチル-1H-インドール

説明

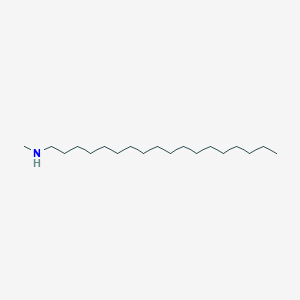

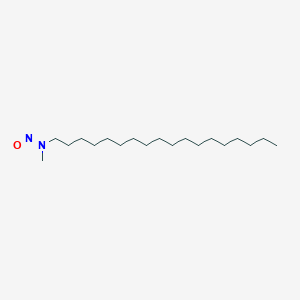

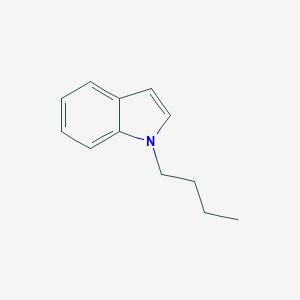

1-Butyl-1H-indole, also known as 1-Butyl-1H-indole, is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Butyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗ウイルス活性

1-ブチル-1H-インドールを含むインドール誘導体は、抗ウイルス活性を持つことがわかっています . 例えば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体が調製され、抗ウイルス剤として報告されています .

抗炎症作用

インドール誘導体は、抗炎症作用を示すことが示されています . これにより、炎症を特徴とする状態の治療に潜在的に役立ちます。

抗がん用途

インドール誘導体は、抗がん剤の開発に使用されてきました . さまざまな種類の癌細胞の治療に有効であることがわかりました .

抗HIV活性

インドール誘導体は、抗HIV活性を持つことがわかっています . これは、それらがHIVの治療薬の開発に使用できることを示唆しています。

抗酸化作用

インドール誘導体は、抗酸化作用を持つことがわかっています . これにより、酸化ストレスによって引き起こされる疾患の予防に潜在的に役立ちます。

抗菌活性

インドール誘導体は、抗菌活性を持つことがわかっています . これは、それらが新しい抗菌剤の開発に使用できることを示唆しています。

抗結核活性

インドール誘導体は、抗結核活性を持つことがわかっています . これは、それらが結核の治療薬の開発に使用できることを示唆しています。

抗糖尿病用途

作用機序

Target of Action

1-Butyl-1H-indole, also known as 1-butylindole, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives, in general, are known to interact with their targets through electrophilic substitution, which occurs readily on indole due to excessive π-electrons delocalization . This interaction can lead to changes in the function of the target, resulting in the observed biological activities.

Biochemical Pathways

Indole derivatives are known to play a significant role in cell biology . They are involved in the treatment of various disorders in the human body, including cancer cells and microbes . This suggests that 1-butylindole may affect multiple biochemical pathways, leading to its broad-spectrum biological activities.

Pharmacokinetics

Indole-sulfonamide, a related compound, is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design . It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group , which may impact its bioavailability.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that 1-butylindole may have a wide range of effects at the molecular and cellular levels.

Action Environment

The synthesis of indole derivatives often involves specific conditions, such as the presence of certain ligands and bases, and specific temperatures . These factors may influence the action and stability of 1-butylindole.

特性

IUPAC Name |

1-butylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-3-9-13-10-8-11-6-4-5-7-12(11)13/h4-8,10H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGFPTUMYLIVDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456868 | |

| Record name | 1-Butyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22014-99-9 | |

| Record name | 1-Butyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-Butyl-1H-indole interact with the cannabinoid system, and what are the downstream effects of this interaction?

A1: Research indicates that 1-Butyl-1H-indole, particularly when incorporated into synthetic cannabinoids like JWH-073 [(1-butyl-1H-indole-3-yl)1-naphthalenylmethanone], interacts with the cannabinoid system by primarily activating cannabinoid 1 receptors (CB1R). [] This activation can lead to various downstream effects, including:

- Analgesia (Pain Relief): Activation of CB1 receptors by 1-butyl-1H-indole-containing compounds can produce analgesic effects. Interestingly, studies show potential for synergistic interactions with other synthetic cannabinoids, leading to enhanced pain relief. []

- Task Disruption: CB1 receptor activation can interfere with cognitive function and motor coordination, potentially leading to impaired performance in tasks requiring attention and motor skills. []

Q2: Can co-administration of 1-Butyl-1H-indole-containing compounds, like JWH-073, with other synthetic cannabinoids influence their effects?

A2: Yes, research suggests that co-administering JWH-073 with other synthetic cannabinoids like JWH-018 [(1-pentyl-1H-indole-3-yl)-1naphthalenyl-methanone] can lead to complex drug-drug interactions. These interactions can be synergistic, additive, or even subadditive, depending on the specific effect being studied and the ratio of the compounds used. [, ] For instance:

- Synergistic Interaction: Co-administration of JWH-073 and JWH-018 can synergistically enhance Δ9-tetrahydrocannabinol (Δ9-THC)-like discriminative stimulus effects and analgesia. [, ] This suggests that combining these compounds might increase the potency of their subjective effects.

- Additive Interaction: Additive effects have been observed for hypothermia with certain dose ratios of JWH-073 and JWH-018. []

- Subadditive Interaction: Subadditive suppression of food-maintained responding has been reported with specific dose ratios of JWH-073 and JWH-018. []

Q3: What is the significance of the observed synergy in competition receptor-binding assays involving 1-Butyl-1H-indole-containing compounds and CB1 receptors?

A3: The observed synergy in competition receptor-binding assays, where JWH-073 and JWH-018 compete for binding to CB1 receptors, suggests the presence of multiple binding sites on the CB1 receptor that these compounds might interact with. [] This finding holds significant implications for understanding the complex pharmacological profiles of these synthetic cannabinoids and designing potentially safer and more effective therapeutic agents targeting the cannabinoid system.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

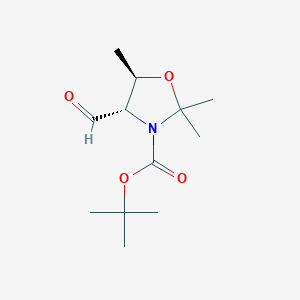

![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)